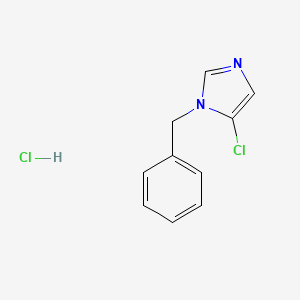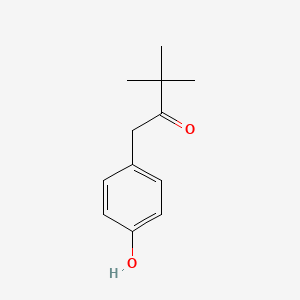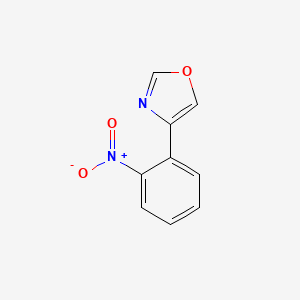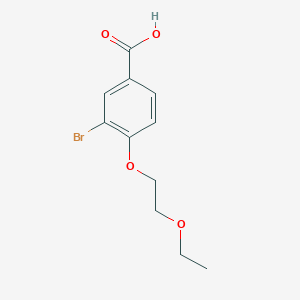
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is a chemical compound with the molecular formula C6H9N2OS·HBr. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide typically involves the reaction of 2-amino-5-methylthiazole with ethanone in the presence of a hydrobromic acid catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity levels.
化学反応の分析
Types of Reactions
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
科学的研究の応用
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride
- 1-(2-Methylthiazol-5-yl)ethanone
Uniqueness
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.
特性
分子式 |
C6H9BrN2OS |
|---|---|
分子量 |
237.12 g/mol |
IUPAC名 |
1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C6H8N2OS.BrH/c1-3(9)5-4(2)10-6(7)8-5;/h1-2H3,(H2,7,8);1H |
InChIキー |
YEAQVXSNZJAADL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)N)C(=O)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)



![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)


![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)


